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N,N'"-bis(2-
Compound Name:
chlorophenyl)propanediamide

CAS No.: 28272-93-7

Cat. No.: B1348018

Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-bis(2-chlorophenyl)propanediamide,
a chemical compound of interest in various scientific domains. This document delves into its
nomenclature, chemical properties, synthesis, and structural characteristics, offering valuable
insights for professionals in research and development.

Chemical Identity and Nomenclature

N,N'-bis(2-chlorophenyl)propanediamide is the systematically assigned IUPAC name for the
compound. A commonly used and accepted synonym is N,N'-bis(2-chlorophenyl)malonamide.

Table 1: Compound Identification[1]
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Identifier Value

IUPAC Name N,N'-bis(2-chlorophenyl)propanediamide
Synonym N,N'-bis(2-chlorophenyl)malonamide
CAS Number 28272-93-7

Molecular Formula C15H12CI2N202

Molecular Weight 323.18 g/mol

1S/C15H12CI2N202/c16-10-5-1-3-7-12(10)18-
InChl 14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-
8H,9H2,(H,18,20)(H,19,21)

InChl Key RFCMRQCFUIALCR-UHFFFAOYSA-N

C1=CC=C(C(=C1)NC(=0)CC(=0)NC2=CC=CC
=C2CI)Cl

SMILES

Physicochemical and Structural Properties

While experimental data on some physicochemical properties such as melting point and
solubility are not extensively reported in publicly available literature, a significant amount of
structural information has been elucidated through crystallographic studies. The synthesis of
this compound has been reported to yield a solid form.[1]

Crystal Structure and Molecular Geometry

X-ray diffraction studies have provided detailed insights into the three-dimensional structure of
N,N'-bis(2-chlorophenyl)propanediamide. The compound crystallizes in a monoclinic system
with the space group P2i/c.[2]

Table 2: Crystallographic Data[2]
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) 13.8819 (9)
b (A) 15.3556 (10)
c (A 7.0316 (5)

B () 104.027 (7)
Volume (A3) 1454.19 (17)
VA 4

Calculated Density (Mg m—3) 1.476

The molecular structure reveals that the two chlorophenyl rings are not coplanar, with an
interplanar angle of 58.0(1)°.[2] The conformation of the ortho-chlorosubstituent is anti to the
nearest carbonyl group.[2] The structure is stabilized by a network of intermolecular N—H---O
hydrogen bonds and C—H---1t interactions, forming a three-dimensional network.[2]
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Figure 1: Key structural features and intermolecular interactions of N,N'-bis(2-
chlorophenyl)propanediamide.

Predicted Properties

Computational models provide estimates for certain physicochemical properties.
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Table 3: Predicted Physicochemical Properties[3]

Property Predicted Value
XlogP 4.5
Synthesis

A straightforward and effective method for the synthesis of N,N'-bis(2-
chlorophenyl)propanediamide has been documented.[2] The protocol involves the reaction
of malonic acid with 2-chloroaniline.

Experimental Protocol

Diagram 1: Synthesis Workflow

Final Product __

from Ethanol

Click to download full resolution via product page
Caption: A stepwise workflow for the synthesis of N,N'-bis(2-chlorophenyl)propanediamide.
Step-by-Step Methodology:[2]
e A solution of malonic acid (0.3 mol) in dichloromethane (30 ml) is prepared.

e A solution of 2-chloroaniline (0.6 mol) in dichloromethane (30 ml) is added dropwise to the
malonic acid solution with stirring.

e The resulting mixture is stirred for 3 hours and then left to stand for 12 hours to allow the
reaction to complete and for the solvent to evaporate.

e The resulting product is added to crushed ice to induce precipitation.
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» The precipitate is thoroughly washed sequentially with water, saturated sodium bicarbonate
solution, and again with water.

e A subsequent wash with 2 N HCI is performed, followed by another water wash.

e The washed product is filtered, dried, and recrystallized from ethanol to a constant melting
point to yield colorless, block-like single crystals.[2]

Spectral Data

While a complete set of experimental spectral data is not readily available in the reviewed
literature, predicted mass spectrometry fragmentation patterns can be informative for
characterization.

Table 4: Predicted Collision Cross Section Data[3]

Adduct mlz Predicted CCS (A
[M+H]* 323.03488 170.4
[M+Na]* 345.01682 178.0
[M-H]~ 321.02032 176.4

Potential Applications and Research Directions

The amide moiety is a fundamental constituent of many biologically important compounds.[2]
While specific biological activities for N,N'-bis(2-chlorophenyl)propanediamide are not
extensively documented, the structural class of N-phenylamides and related compounds are
areas of active investigation in drug discovery. For instance, various derivatives of N-
phenylamides have been explored for their potential anticonvulsant and anti-inflammatory
activities.

The presence of the 2-chlorophenyl groups suggests that this compound could be a precursor
or an intermediate in the synthesis of more complex molecules with potential applications in
materials science or as ligands in coordination chemistry. The synthesis of related benzoxazine
monomers from chlorine-containing anilines for thermo- and fire-resistant materials highlights a
potential area of exploration.
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Further research is warranted to fully characterize the physicochemical properties, including
experimental determination of its melting point and solubility in a range of solvents.
Comprehensive spectral analysis (*H NMR, 3C NMR, FT-IR, and experimental mass
spectrometry) would provide a complete characterization profile. Moreover, screening for
biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could unvell
potential applications in drug development.

Conclusion

N,N’-bis(2-chlorophenyl)propanediamide is a well-defined chemical entity with a confirmed
IUPAC name and a primary synonym. Its crystal structure has been thoroughly elucidated, and
a reliable synthesis protocol is available. While there is a lack of extensive data on its
experimental physicochemical properties and specific applications, its structural features
suggest potential for further investigation in medicinal chemistry and materials science. This
guide serves as a foundational resource for researchers and scientists interested in exploring
the properties and potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to N,N'-bis(2-
chlorophenyl)propanediamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348018/docs#an-in-depth-technical-guide-to-n-n-
bis-2-chlorophenyl-propanediamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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